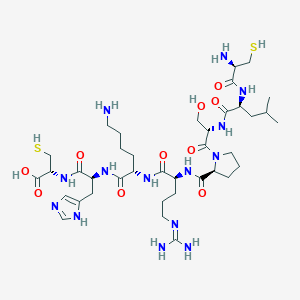
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH is a peptide composed of eight amino acids: cysteine, leucine, serine, proline, arginine, lysine, histidine, and cysteine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides.
化学反应分析
Types of Reactions
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for cysteine residues.
Major Products
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
科学研究应用
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, leading to downstream signaling events. The cysteine residues can form disulfide bonds, which may stabilize the peptide’s structure and enhance its binding affinity to targets.
相似化合物的比较
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: can be compared to other peptides with similar sequences or functions:
H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH: Another peptide with cysteine residues that can form disulfide bonds, but with different amino acid composition and biological activity.
H-Gly-Pro-Arg-Gly-Lys-Pro-Ser-Gly-OH: A peptide with a different sequence but similar structural features, used in different biological contexts.
The uniqueness of This compound lies in its specific sequence and the presence of two cysteine residues, which can form disulfide bonds, potentially influencing its stability and function.
属性
CAS 编号 |
872617-69-1 |
|---|---|
分子式 |
C38H66N14O10S2 |
分子量 |
943.2 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C38H66N14O10S2/c1-20(2)13-25(48-30(54)22(40)17-63)33(57)50-27(16-53)36(60)52-12-6-9-29(52)35(59)47-24(8-5-11-44-38(41)42)31(55)46-23(7-3-4-10-39)32(56)49-26(14-21-15-43-19-45-21)34(58)51-28(18-64)37(61)62/h15,19-20,22-29,53,63-64H,3-14,16-18,39-40H2,1-2H3,(H,43,45)(H,46,55)(H,47,59)(H,48,54)(H,49,56)(H,50,57)(H,51,58)(H,61,62)(H4,41,42,44)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI 键 |
YZTBANKSQKKDBS-PJYAFMLMSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


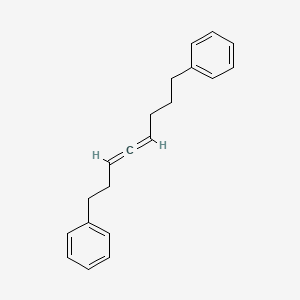
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
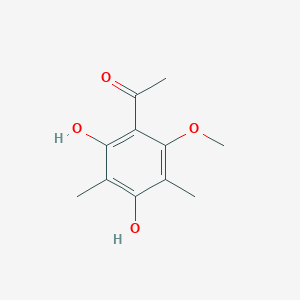
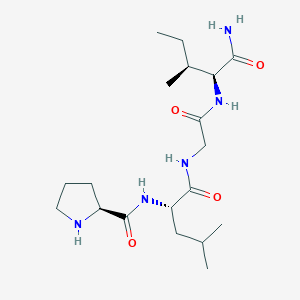
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
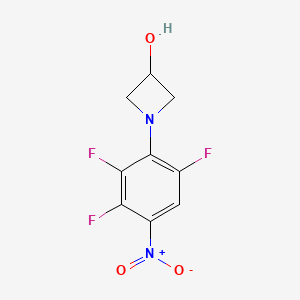
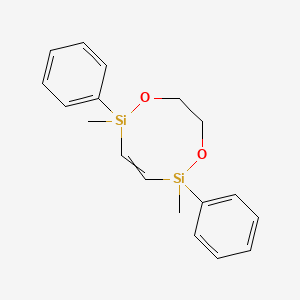
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)

![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
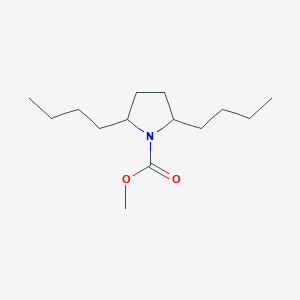
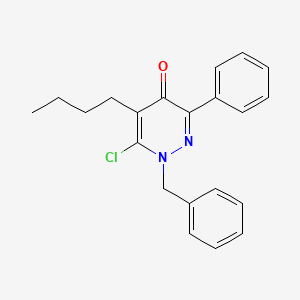
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
